5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a complex heterocyclic scaffold comprising a thiazolo[3,2-b][1,2,4]triazole core substituted with a hydroxyl group at position 4. Key structural elements include:
- A 3-chlorophenylpiperazine moiety linked via a methyl group to the thiazolo-triazole core.
- A p-tolyl (4-methylphenyl) group attached to the same methyl bridge.
- A furan-2-yl substituent at position 2 of the thiazolo-triazole system.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O2S/c1-17-7-9-18(10-8-17)22(31-13-11-30(12-14-31)20-5-2-4-19(27)16-20)23-25(33)32-26(35-23)28-24(29-32)21-6-3-15-34-21/h2-10,15-16,22,33H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTPACBCLZQLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC(=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives, which are recognized for their potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 468.0 g/mol. The presence of piperazine and thiazole moieties in its structure contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H26ClN5OS |
| Molecular Weight | 468.0 g/mol |
| CAS Number | 898367-74-3 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate serotonin receptors, which plays a significant role in mood regulation and anxiety management. This mechanism is similar to that observed in many psychoactive substances, suggesting potential applications in treating psychiatric disorders.
Biological Activities
Recent studies have highlighted several biological activities associated with thiazolo[3,2-b][1,2,4]triazole derivatives:
-
Anticancer Activity :
- Compounds within this class have demonstrated promising anticancer properties. For example, derivatives have been identified as potent inhibitors of topoisomerase I (Top1), an enzyme crucial for DNA replication. One study reported that a derivative exhibited superior Top1 inhibitory activity compared to camptothecin at a concentration of 10 μM .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
-
Neuropharmacological Effects :
- The modulation of neurotransmitter systems suggests that these compounds may also exhibit anxiolytic and antidepressant activities .
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of biological activity for compounds related to thiazolo[3,2-b][1,2,4]triazoles:
- Study on Antitumor Activity : A recent investigation focused on the synthesis of novel thiazolo[3,2-b][1,2,4]triazole derivatives and their anticancer efficacy against leukemia cell lines. The study reported significant cytotoxic effects at low micromolar concentrations .
- Screening for Antimicrobial Activity : Another study explored the antimicrobial properties of various thiazolo derivatives against clinical isolates. Results indicated that certain derivatives exhibited notable inhibition zones against tested bacterial strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
Table 1: Structural Comparison of Thiazolo-Triazole Derivatives
Key Observations :
Table 2: Pharmacological Profiles of Related Compounds
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
